2-Pirimidinmetanol

Descripción general

Descripción

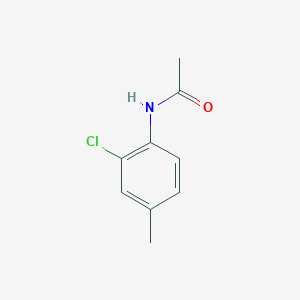

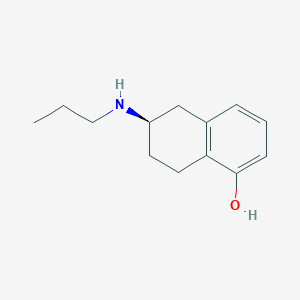

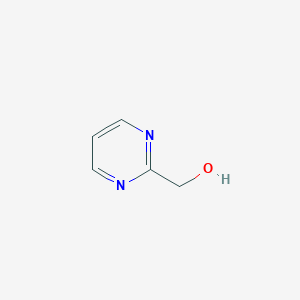

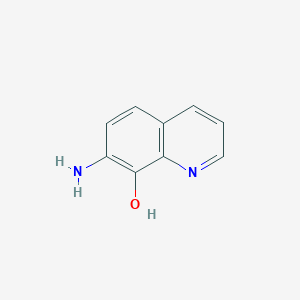

2-pyrimidinemethanol is a member of the class of pyrimidines that is pyrimidine substituted by a hydroxymethyl group at position 2. It is a member of pyrimidines and an aromatic primary alcohol.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antituberculosos

Los derivados del 2-pirimidinmetanol se han explorado por su potencial en el desarrollo de fármacos antituberculosos. La capacidad del compuesto para inhibir la enzima dihidrofolato reductasa en Mycobacterium tuberculosis lo convierte en un candidato para crear fármacos que se dirijan al sitio de unión del glicerol de la enzima . Esto podría conducir al desarrollo de nuevos fármacos anti-TB con mejor selectividad y eficacia.

Gestión ambiental

En el sector ambiental, el this compound muestra promesa en la gestión de ecosistemas y el control del crecimiento microbiano en los sistemas de agua. Sus posibles propiedades algicidas podrían aprovecharse para controlar las floraciones de algas, que son un problema significativo en los cuerpos de agua de todo el mundo, afectando tanto la calidad del agua como la vida acuática .

Química medicinal

El núcleo de pirimidina del this compound es un andamiaje versátil en la química medicinal, formando la base de una variedad de fármacos. Los derivados de pirimidina son conocidos por su amplia actividad biológica, incluidas las propiedades antimicrobianas, antimaláricas y anticancerígenas . Esto hace que el this compound sea un punto de partida valioso para la síntesis de nuevos agentes medicinales.

Tratamiento de agua

Los estudios sugieren que el this compound y sus derivados podrían desempeñar un papel en los procesos de tratamiento de agua. Su potencial actividad biocida puede ser efectiva en el control del crecimiento de algas y bacterias en los sistemas de agua, lo cual es crucial para mantener la calidad y seguridad del agua .

Actividad biocida

Las propiedades biocidas del this compound son de interés para aplicaciones donde el control microbiano es esencial. Su efectividad contra una gama de microorganismos podría conducir a su uso en diversas industrias, incluida la atención médica y la seguridad alimentaria, para prevenir la contaminación y proliferación microbiana .

Propiedades antibacterianas

La investigación sobre las propiedades antibacterianas del this compound está en curso, con el potencial de desarrollar nuevos agentes antibacterianos. Su mecanismo de acción puede involucrar la interrupción de los procesos celulares o las membranas de las bacterias, proporcionando un nuevo enfoque para combatir las infecciones bacterianas .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrimidines, which include 2-pyrimidinemethanol, are structural components of key molecules that participate in diverse cellular functions .

Mode of Action

Pyrimidines are known to be involved in the synthesis of dna, rna, lipids, and carbohydrates . They may interact with various cellular processes, potentially influencing cell survival and growth .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

The hydrophilicity of a compound can influence its ability to cross cell walls and therefore its bioavailability .

Result of Action

Pyrimidines are known to play a crucial role in various cellular functions, such as dna and rna synthesis, lipid synthesis, and carbohydrate metabolism .

Análisis Bioquímico

Biochemical Properties

2-Pyrimidinemethanol participates in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2-Pyrimidinemethanol is likely involved in pyrimidine metabolism, a pathway conserved in all living organisms and necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis

Propiedades

IUPAC Name |

pyrimidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGCZRCZOMANHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376673 | |

| Record name | 2-PYRIMIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-09-8 | |

| Record name | 2-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42839-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PYRIMIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)